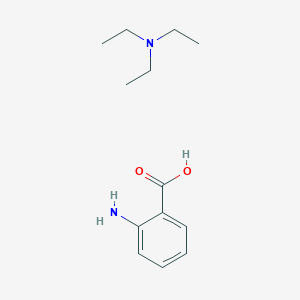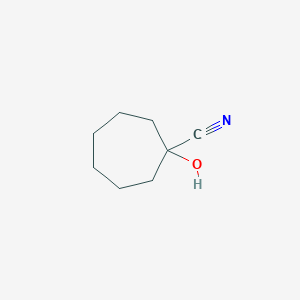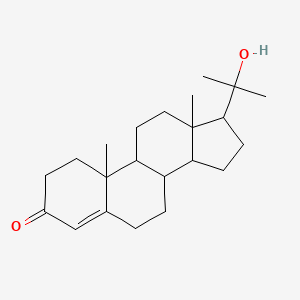
Rhodanine, 3-(3-chloro-4-iodophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rhodanine, 3-(3-chloro-4-iodophenyl)- is a derivative of rhodanine, a five-membered heterocyclic compound containing a thiazolidine core. Rhodanine derivatives have been extensively studied due to their broad spectrum of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rhodanine, 3-(3-chloro-4-iodophenyl)- typically involves the reaction of 3-chloro-4-iodoaniline with rhodanine under specific conditions. The process generally includes:
Starting Materials: 3-chloro-4-iodoaniline and rhodanine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol or water. The mixture is heated to facilitate the reaction.
Purification: The product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for Rhodanine, 3-(3-chloro-4-iodophenyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Synthesis: Using large reactors to mix the starting materials under controlled conditions.
Optimization: Optimizing reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity.
Purification and Quality Control: Employing industrial-scale purification techniques and rigorous quality control measures to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
Rhodanine, 3-(3-chloro-4-iodophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides; reactions are conducted in polar solvents under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the halogens.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine or iodine atoms.
科学的研究の応用
Rhodanine, 3-(3-chloro-4-iodophenyl)- has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Rhodanine, 3-(3-chloro-4-iodophenyl)- involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: Act as an inhibitor of enzymes involved in various biological processes, such as aldose reductase in the polyol pathway.
Induce Apoptosis: Trigger apoptosis in cancer cells by interacting with cellular pathways that regulate cell death.
Disrupt Microbial Cell Walls: Interfere with the synthesis of microbial cell walls, leading to antimicrobial effects.
類似化合物との比較
Rhodanine, 3-(3-chloro-4-iodophenyl)- can be compared with other rhodanine derivatives, such as:
Rhodanine-3-acetic acid: Known for its antidiabetic properties and use in the treatment of diabetic complications.
Rhodanine-3-propionic acid: Studied for its antimicrobial and antifungal activities.
Rhodanine-3-butyric acid: Investigated for its potential anticancer properties.
Uniqueness
Rhodanine, 3-(3-chloro-4-iodophenyl)- is unique due to the presence of both chlorine and iodine atoms on the phenyl ring, which can enhance its biological activity and provide distinct chemical reactivity compared to other rhodanine derivatives .
特性
CAS番号 |
23517-57-9 |
|---|---|
分子式 |
C9H5ClINOS2 |
分子量 |
369.6 g/mol |
IUPAC名 |
3-(3-chloro-4-iodophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H5ClINOS2/c10-6-3-5(1-2-7(6)11)12-8(13)4-15-9(12)14/h1-3H,4H2 |
InChIキー |
NOEHQZDCBDHPCY-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C(=S)S1)C2=CC(=C(C=C2)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



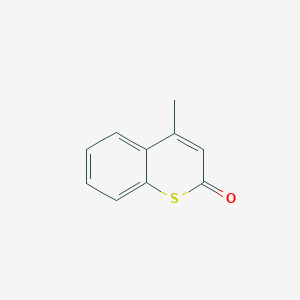
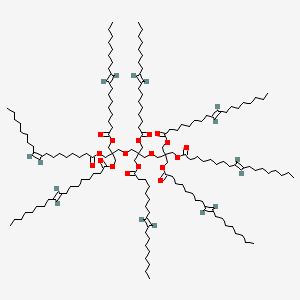
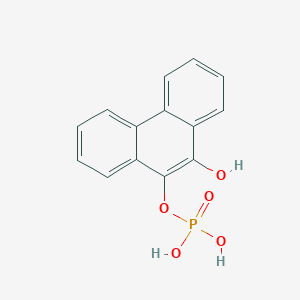
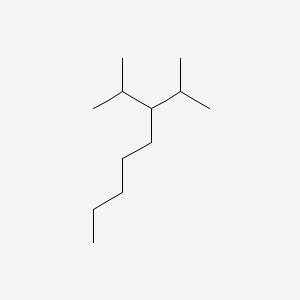
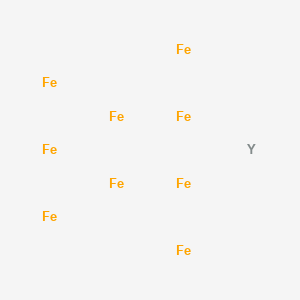
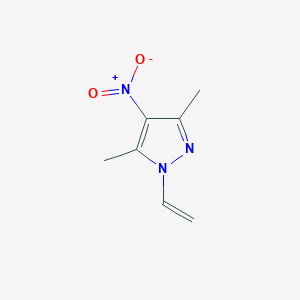
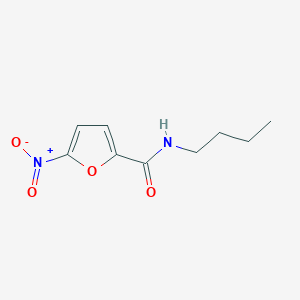
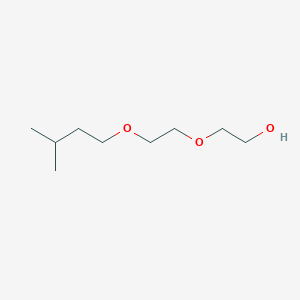
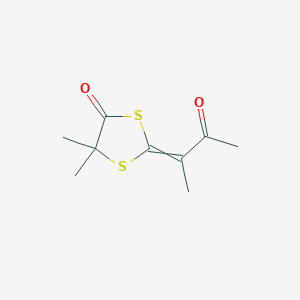
![1-Chloro-4-[(methanesulfinyl)methyl]benzene](/img/structure/B14708490.png)
